molecular formula C10H13NS B12339071 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- CAS No. 1263283-06-2

1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)-

Cat. No.: B12339071
CAS No.: 1263283-06-2
M. Wt: 179.28 g/mol
InChI Key: YVFKIAPZSAEOFJ-UHFFFAOYSA-N
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Description

1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a methylthio group at the 5-position and a methyl group at the 2-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a suitable ketone or aldehyde with the desired substituents.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Catalysts such as palladium or platinum are commonly used in hydrogenation reactions to produce dihydroindole derivatives . The reaction conditions are optimized to ensure high purity and efficiency, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

  • 1H-Indole-2,3-dione, 5-methyl-
  • 1H-Indole-3-carbaldehyde
  • 1H-Indole-2-carboxylic acid

Comparison: 1H-Indole, 2,3-dihydro-2-methyl-5-(methylthio)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications .

Properties

CAS No.

1263283-06-2

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

2-methyl-5-methylsulfanyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NS/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-4,6-7,11H,5H2,1-2H3

InChI Key

YVFKIAPZSAEOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)SC

Origin of Product

United States

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